N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine
Description
Properties
CAS No. |
664985-95-9 |
|---|---|
Molecular Formula |
C17H14N4O5 |
Molecular Weight |
354.32 g/mol |
IUPAC Name |
(2S)-2-[(5-nitroindazole-1-carbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H14N4O5/c22-16(23)14(8-11-4-2-1-3-5-11)19-17(24)20-15-7-6-13(21(25)26)9-12(15)10-18-20/h1-7,9-10,14H,8H2,(H,19,24)(H,22,23)/t14-/m0/s1 |
InChI Key |
LCOQPILPCBRSGR-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)N2C3=C(C=C(C=C3)[N+](=O)[O-])C=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate precursors, such as ortho-nitroaniline and hydrazine derivatives, under acidic or basic conditions.
Nitration: The indazole core is then nitrated using a nitrating agent, such as nitric acid or a mixture of nitric and sulfuric acids, to introduce the nitro group at the 5-position.
Amidation: The carboxylic acid group is introduced through amidation reactions, where the indazole derivative is reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved using chiral chromatography or crystallization techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The nitro group can also participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-(5-Amino-1H-indazole-1-carboxamido)-3-phenylpropanoic acid.
Substitution: Various substituted indazole derivatives.
Hydrolysis: 5-Nitroindazole-1-carboxylic acid and phenylpropanoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of phenylalanine, including N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine, exhibit promising antiviral activities. Research focusing on phenylalanine derivatives has shown that certain compounds can inhibit the HIV-1 capsid protein, which is crucial for the virus's lifecycle. Among various derivatives tested, some showed significant anti-HIV activity with effective concentration (EC50) values comparable to established antiviral agents . The structural modifications involving the indazole moiety appear to enhance binding affinity and biological activity against viral targets.
Anti-inflammatory Properties
this compound has also been investigated for its anti-inflammatory effects. Studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation. The nitro group in the compound may play a role in enhancing its pharmacological profile by affecting the compound's interaction with biological targets.
Biochemical Applications
Protein Interaction Studies
The compound has been utilized in studies aimed at understanding protein interactions and enzyme inhibition. Its ability to act as a substrate or inhibitor can provide insights into metabolic pathways involving amino acids and their derivatives. For instance, research involving this compound has explored its role in modulating enzyme activities related to amino acid metabolism, which is crucial for understanding metabolic disorders .
Material Science
Polymerization Studies
The reactivity of this compound has been examined in the context of polymer chemistry. It has been shown to participate in polymerization reactions that yield poly-L-phenylalanine, a biocompatible polymer with potential applications in drug delivery systems and tissue engineering . The incorporation of such compounds into polymer matrices can enhance mechanical properties and biocompatibility.
Case Study: Antiviral Efficacy
A study evaluating a series of phenylalanine derivatives highlighted the antiviral efficacy of this compound against HIV-1. The research involved synthesizing various derivatives and testing them for their ability to inhibit HIV replication in vitro. The results indicated that specific structural features significantly influenced antiviral potency, paving the way for further optimization of these compounds as potential therapeutic agents .
Case Study: Inflammation Modulation
Another case study focused on the anti-inflammatory effects of phenylalanine derivatives, including this compound. This study assessed the compound's ability to reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. Results demonstrated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Mechanism of Action
The mechanism of action of (S)-2-(5-Nitro-1H-indazole-1-carboxamido)-3-phenylpropanoic acid would depend on its specific biological target. Generally, indazole derivatives exert their effects by interacting with enzymes, receptors, or other proteins, leading to modulation of signaling pathways. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby reducing disease symptoms or slowing disease progression.
Comparison with Similar Compounds
Structural Analogues in the Indazole and Phenylalanine Families
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Electron-Withdrawing Groups: The 5-nitro group in the target compound contrasts with the 5-fluoro substitution in indole carboxamides , which may alter reactivity and binding interactions.
- Backbone Flexibility : Unlike rigid indole derivatives (e.g., compounds in ), the indazole core in the target compound may offer conformational stability due to its fused aromatic system.
Spectroscopic Characterization
The NMR spectra of N-(p-aminobenzoyl)-L-phenylalanine derivatives show characteristic signals at 2.87–3.30 ppm (CH₂ near carbonyl) and 4.5–5.97 ppm (CH groups) . These regions are critical for confirming the integrity of the phenylalanine backbone in the target compound. In contrast, fluorine-substituted analogs (e.g., ) would exhibit distinct ¹⁹F NMR shifts, highlighting the utility of spectroscopy in differentiating substituents.
Functional and Pharmacological Implications
- Anticancer Potential: Indazole derivatives (e.g., spirooxindolopyrrolidines ) demonstrate anticancer activity via kinase inhibition. The nitro group in the target compound may enhance such activity compared to non-nitrated analogs.
- Metabolic Stability : Methyl ester derivatives (e.g., ) are often used to improve bioavailability. The absence of such groups in the target compound suggests a need for prodrug strategies to enhance absorption.
Biological Activity
N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine (NIP) is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of NIP, focusing on its synthesis, antioxidant, antibacterial, and antifungal properties, as well as its interactions at the molecular level.
Synthesis and Characterization
NIP is synthesized through a reaction involving 5-nitroindazole derivatives and L-phenylalanine. The synthesis typically employs standard organic chemistry techniques, yielding various derivatives that can be evaluated for biological activity. The characterization of these compounds is crucial to understanding their potential applications in medicine.
Biological Activities
1. Antioxidant Activity
Recent studies have demonstrated that NIP exhibits notable antioxidant properties. The antioxidant capacity was assessed using DPPH and ABTS assays, revealing IC50 values ranging from 0.105 to 0.513 μmol/mL for DPPH and 0.124 to 0.538 μmol/mL for ABTS assays. Among the derivatives tested, one compound (5k) showed the most significant antioxidant activity, indicating its potential as a therapeutic agent in oxidative stress-related diseases .
2. Antibacterial Activity
The antibacterial efficacy of NIP derivatives has been evaluated against various bacterial strains. Compound 5b demonstrated exceptional antibacterial properties, suggesting that modifications to the indazole structure can enhance activity against resistant bacterial strains. This finding supports the exploration of NIP as a candidate for developing new antibiotics .
3. Antifungal Activity
In addition to its antibacterial effects, NIP has shown antifungal potential. Compounds 5k, 5p, and 5q exhibited noteworthy antifungal activity against common fungal pathogens. The ability of these compounds to inhibit fungal growth highlights their relevance in treating fungal infections .
Molecular Interactions
Molecular docking studies provide insights into how NIP interacts with target enzymes. The binding affinities were assessed using computational methods, revealing strong interactions with specific enzyme targets (PDB ID: 3SRG). These studies suggest that NIP derivatives may serve as selective inhibitors in enzymatic pathways relevant to disease processes .
Case Studies
A recent case study explored the effects of NIP on neurotoxicity mediated by nitric oxide (NO) formation. It was found that certain derivatives could mitigate the cytotoxic effects associated with NO in neuronal cells, indicating a protective role against neurodegenerative conditions .
Additionally, another study reported the synthesis of various nitroindazole derivatives with trichomonacidal and antichagasic activities, further supporting the notion that structural modifications can lead to enhanced biological efficacy .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of selected derivatives of this compound:
| Compound | Antioxidant Activity (IC50 μmol/mL) | Antibacterial Activity | Antifungal Activity |
|---|---|---|---|
| 5b | Not specified | High | Moderate |
| 5k | 0.105 - 0.513 | Moderate | High |
| 5p | Not specified | Moderate | High |
| 5q | Not specified | Low | High |
Q & A
What are the common synthetic routes for preparing N-(5-Nitro-1H-indazole-1-carbonyl)-L-phenylalanine, and what critical intermediates are involved?
Answer:
The synthesis typically involves constructing the 5-nitroindazole core followed by coupling with L-phenylalanine. Key steps include:
- Indazole Formation : Cyclization of nitro-substituted precursors using hydrazine hydrate in DMF to form the indazole ring .
- Nitration : Regioselective nitration at the 5-position of indazole, often requiring controlled conditions to avoid byproducts.
- Acylation : Reaction of 5-nitro-1H-indazole-1-carbonyl chloride with L-phenylalanine under anhydrous conditions (e.g., dichloromethane with triethylamine) to form the amide bond .
Critical intermediates include 5-nitro-1H-indazole-1-carbonyl chloride and protected L-phenylalanine derivatives (e.g., tert-butyloxycarbonyl (Boc)-protected) to prevent racemization .
How can researchers address low yields in the final amide coupling step between 5-nitroindazole carbonyl chloride and L-phenylalanine?
Answer:
Low yields may arise from hydrolysis of the acid chloride or racemization. Optimizations include:
- Solvent and Atmosphere : Use anhydrous dichloromethane under nitrogen to minimize hydrolysis .
- Coupling Agents : Employ HOBt/DCC or EDC/HOBt to enhance efficiency and reduce racemization .
- Temperature Control : Conduct reactions at 0–5°C to stabilize reactive intermediates.
- Real-Time Monitoring : Use TLC or HPLC to track reaction progress and optimize quenching times .
What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?
Answer:
- NMR :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm (indazole aromatic protons) and δ 7.2–7.4 ppm (phenylalanine aromatic protons) confirm structural integrity.
- ¹³C NMR : Carbonyl signals at δ 165–170 ppm (amide and indazole carbonyl) .
- FT-IR : Bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch) .
- HRMS : Molecular ion [M+H]⁺ with <5 ppm accuracy for empirical formula validation.
How should researchers resolve crystallographic disorder in the nitro group during X-ray structure determination?
Answer:
- High-Resolution Data : Collect data at <1.0 Å resolution to improve electron density maps .
- SHELXL Refinement : Use PART instructions to model split positions and refine occupancy ratios .
- Validation Tools : Apply CheckCIF/PLATON to validate geometric parameters and hydrogen bonding .
- Hirshfeld Atom Refinement (HAR) : Enhances accuracy for polar nitro groups in disordered regions .
What safety precautions are necessary when handling this compound?
Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent contact .
- Ventilation : Use fume hoods during synthesis to avoid aerosol inhalation .
- Storage : Store in amber vials under argon at −20°C to prevent photodegradation .
- Spill Management : Neutralize with 5% sodium bicarbonate and collect residues in chemical waste containers .
How can conflicting bioactivity data across assays be systematically analyzed?
Answer:
- Stability Studies : Monitor compound stability in assay buffers via HPLC to detect degradation .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., SPR binding) with cellular activity (e.g., IC50 in cell lines) .
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions to explain conformational flexibility effects .
- Dose-Response Curves : Assess consistency across multiple assays to identify assay-specific artifacts .
What computational methods are suitable for predicting the compound’s binding affinity to target proteins?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites.
- Free Energy Perturbation (FEP) : Calculate binding free energy differences for nitro group modifications .
- QSAR Models : Corrogate structural features (e.g., nitro position, amide geometry) with activity data .
How can regioselectivity challenges during indazole nitration be addressed?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
